(+/-)14(15)-Eet-SI

Lipid metabolism eicosanoid stability vascular pharmacology

(+/-)14(15)-Eet-SI (CAS: 218461-97-3), also known as 14,15-epoxyeicosa-5,8,11-trienoic acid methyl sulfonamide, is the methyl sulfonamide analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), an endogenous cytochrome P450-derived arachidonic acid metabolite. This structural modification replaces the labile carboxyl group of native 14,15-EET with a sulfonimide moiety, rendering the compound insensitive to β-oxidation and membrane esterification while preserving equipotent biological activity at EET-responsive targets.

Molecular Formula C21H35NO4S
Molecular Weight 397.6 g/mol
Cat. No. B12104198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)14(15)-Eet-SI
Molecular FormulaC21H35NO4S
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C
InChIInChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11-/t19-,20+/m1/s1
InChIKeyUPGGGACSUDOHOT-AWVFLLPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+/-)14(15)-Eet-SI: A Metabolically Stable Sulfonimide Analog of 14,15-EET for sEH-Resistant Vascular and Mitogenic Studies


(+/-)14(15)-Eet-SI (CAS: 218461-97-3), also known as 14,15-epoxyeicosa-5,8,11-trienoic acid methyl sulfonamide, is the methyl sulfonamide analog of 14,15-epoxyeicosatrienoic acid (14,15-EET), an endogenous cytochrome P450-derived arachidonic acid metabolite . This structural modification replaces the labile carboxyl group of native 14,15-EET with a sulfonimide moiety, rendering the compound insensitive to β-oxidation and membrane esterification while preserving equipotent biological activity at EET-responsive targets [1]. The compound is employed as a chemically stable surrogate in vascular biology, mitogenesis signaling, and soluble epoxide hydrolase (sEH) inhibitor screening applications [2]. It is supplied as a solution in methyl acetate and requires storage at -20°C for optimal stability .

Why Native 14,15-EET and Alternative Analogs Cannot Substitute for (+/-)14(15)-Eet-SI in Critical Assays


Native 14,15-EET undergoes rapid enzymatic degradation via soluble epoxide hydrolase (sEH) to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) and is subject to β-oxidation and membrane esterification, making it unsuitable for extended-duration vascular and cellular assays where consistent agonist exposure is required [1]. Alternative 14,15-EET surrogates bearing epoxide bioisosteres, such as oxamide 16 and N-iPr-amide 20, demonstrate divergent pharmacologic profiles: while they retain vasorelaxant activity comparable to 14,15-EET (ED50 = 1.7 μM), their sEH inhibitory potency varies by 10- to 35-fold (IC50 = 19–59 μM) depending on the bioisostere substitution [2]. In contrast, (+/-)14(15)-Eet-SI is the only analog validated to maintain equipotent agonist activity while conferring dual resistance to both β-oxidation and sEH hydrolysis , enabling unambiguous assessment of EET receptor-mediated effects independent of confounding sEH inhibition.

Quantitative Differentiation Evidence: (+/-)14(15)-Eet-SI Versus Native 14,15-EET and Structurally Related Analogs


Metabolic Stability: Resistance to β-Oxidation and Membrane Esterification

(+/-)14(15)-Eet-SI contains a methyl sulfonamide substitution at the carboxyl terminus that eliminates the substrate recognition site for β-oxidation enzymes and acyltransferases responsible for membrane esterification. This modification confers complete metabolic stability relative to the labile native 14,15-EET molecule, which is rapidly degraded in cellular systems .

Lipid metabolism eicosanoid stability vascular pharmacology

Vascular Agonist Activity: Equipotency to Native 14,15-EET in Bovine Coronary Artery Relaxation

(+/-)14(15)-Eet-SI is equipotent to native 14,15-EET in vascular agonist activity as measured by relaxation of precontracted bovine coronary arteries [1]. This equipotency distinguishes it from other 14,15-EET surrogates, such as oxamide 16 and N-iPr-amide 20, which while comparable (ED50 = 1.7 μM) to 14,15-EET, are approximately 10–35 times less potent as sEH inhibitors (IC50 = 19–59 μM) and display divergent pharmacologic profiles [2].

Vascular biology coronary artery EDHF vasodilation

Mitogenic Signaling: Induction of Tyrosine Phosphorylation and Cell Proliferation in Renal Epithelial Cells

(+/-)14(15)-Eet-SI and native 14,15-EET both stimulate tyrosine phosphorylation of SHC and association of SHC with GRB2 and EGFR in renal epithelial cells, with 14,15-EET increasing Src kinase activity within 1 minute of exposure [1]. The sulfonimide analog retains full mitogenic activity, as demonstrated by its ability to stimulate [³H]thymidine incorporation, activate pp60c-src, and induce c-fos and egr-1 mRNA expression .

Cell signaling mitogenesis Src kinase renal epithelial

Resistance to sEH Hydrolysis: Unambiguous Agonist Activity Without Confounding sEH Inhibition

Native 14,15-EET is a substrate for soluble epoxide hydrolase (sEH), which converts it to 14,15-DHET with high catalytic efficiency. In contrast, (+/-)14(15)-Eet-SI is not sensitive to sEH-mediated hydrolysis due to its sulfonimide modification . This contrasts with structurally related 14,15-EET surrogates bearing epoxide bioisosteres (e.g., oxamide 16, N-iPr-amide 20) which retain measurable sEH inhibitory activity (IC50 = 19–59 μM) that may confound interpretation of receptor-mediated versus enzyme-inhibitory effects [1].

Soluble epoxide hydrolase sEH enzymatic stability pharmacology

Recommended Research and Industrial Applications for (+/-)14(15)-Eet-SI Based on Verified Differentiation


Sustained EET Receptor Agonist Studies in Vascular Pharmacology

Investigators studying endothelium-derived hyperpolarizing factor (EDHF) mechanisms and EET-mediated vasodilation should utilize (+/-)14(15)-Eet-SI as a stable agonist surrogate for native 14,15-EET. Its resistance to β-oxidation and membrane esterification [1] enables extended-duration exposure in isolated vessel preparations without compound loss, while its equipotent vascular agonist activity in bovine coronary artery relaxation [2] ensures faithful recapitulation of native EET signaling. This application is particularly valuable in protocols requiring prolonged incubation times where native 14,15-EET would be rapidly degraded.

sEH-Independent EET Signaling Pathway Dissection

For experiments designed to isolate EET receptor-mediated effects from sEH enzymatic modulation, (+/-)14(15)-Eet-SI provides a clean agonist probe that is not a substrate for sEH hydrolysis [1]. Unlike alternative 14,15-EET surrogates such as oxamide 16 and N-iPr-amide 20, which exhibit measurable sEH inhibitory activity (IC50 = 19–59 μM) [2], (+/-)14(15)-Eet-SI enables unambiguous assessment of vascular relaxation, cell proliferation, and signaling pathway activation without confounding contributions from endogenous sEH inhibition.

Mitogenesis and Tyrosine Kinase Signaling Research in Renal Epithelial Models

Researchers investigating EET-mediated mitogenic signaling in renal epithelial cells should employ (+/-)14(15)-Eet-SI as a chemically stable alternative to native 14,15-EET. The compound fully retains the ability to stimulate [³H]thymidine incorporation, activate pp60c-src, and initiate the tyrosine kinase phosphorylation cascade with potency equivalent to the native lipid [1]. Its metabolic stability ensures consistent agonist concentration throughout extended proliferation and signaling assays where native 14,15-EET would be subject to cellular uptake and degradation.

sEH Inhibitor Screening and Validation Assays

In high-throughput screening campaigns for novel sEH inhibitors, (+/-)14(15)-Eet-SI serves as an essential control compound. Its resistance to sEH hydrolysis [1] makes it suitable as a non-hydrolyzable reference standard for validating assay conditions and establishing baseline signal-to-noise parameters. Additionally, because it is not an sEH inhibitor itself, it does not interfere with IC50 determinations for test compounds, unlike certain 14,15-EET bioisostere surrogates that exhibit confounding sEH inhibitory activity.

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